molecular formula C11H11NO B1415078 1-(7-Methyl-1h-indol-3-yl)ethanone CAS No. 278180-95-3

1-(7-Methyl-1h-indol-3-yl)ethanone

Cat. No.: B1415078
CAS No.: 278180-95-3
M. Wt: 173.21 g/mol
InChI Key: LJRVPYJAWOKMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methyl-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound, specifically, is characterized by a methyl group attached to the seventh position of the indole ring and an ethanone group at the third position.

Biochemical Analysis

Biochemical Properties

1-(7-Methyl-1h-indol-3-yl)ethanone plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction suggests its potential as a tubulin polymerization inhibitor, which could be valuable in cancer treatment.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It induces apoptosis in a dose-dependent manner, particularly in cancer cells . Additionally, it arrests cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. This compound also influences cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to tubulin, inhibiting its polymerization and thus preventing cell division . This action is similar to that of colchicine, a well-known tubulin inhibitor. Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it may cause adverse effects, including toxicity and damage to normal tissues. Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in target tissues. Understanding these mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-1H-indol-3-yl)ethanone typically involves the reaction of 7-methylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the third position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as the use of microwave-assisted synthesis or green chemistry approaches may be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

1-(7-Methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)ethanone
  • 3-Acetylindole
  • 1-(1-Ethyl-1H-indol-3-yl)ethanone

Comparison: 1-(7-Methyl-1H-indol-3-yl)ethanone is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .

Properties

IUPAC Name

1-(7-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRVPYJAWOKMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652079
Record name 1-(7-Methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278180-95-3
Record name 1-(7-Methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Methyl-1h-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Methyl-1h-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(7-Methyl-1h-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(7-Methyl-1h-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(7-Methyl-1h-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(7-Methyl-1h-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.